molecular formula C32H27BrN2O6S B12035142 ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12035142
M. Wt: 647.5 g/mol
InChI Key: DLKSEEIAABETHR-RFBIWTDZSA-N
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Description

Ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiazole ring, followed by the introduction of the pyrrole and phenyl groups through various coupling reactions. The final steps often involve esterification and bromination to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-(benzyloxy)-3-bromophenyl)-2-oxoacetate: This compound shares some structural similarities but lacks the thiazole and pyrrole rings.

    Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Similar in having the thiazole ring but differs in other functional groups.

Uniqueness

Ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications. Its complex structure allows for diverse interactions in biological systems and potential for novel material properties.

Properties

Molecular Formula

C32H27BrN2O6S

Molecular Weight

647.5 g/mol

IUPAC Name

ethyl 2-[(3Z)-2-(4-bromophenyl)-3-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H27BrN2O6S/c1-4-40-31(39)29-19(3)34-32(42-29)35-26(21-10-12-22(33)13-11-21)25(28(37)30(35)38)27(36)24-15-14-23(16-18(24)2)41-17-20-8-6-5-7-9-20/h5-16,26,36H,4,17H2,1-3H3/b27-25-

InChI Key

DLKSEEIAABETHR-RFBIWTDZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)/O)/C(=O)C2=O)C5=CC=C(C=C5)Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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